Binding Affinity: ZD 7155 Hydrochloride Displays 5.3-Fold Higher AT1 Receptor Affinity than Losartan
ZD 7155 hydrochloride displaces [125I]-angiotensin II binding with an IC50 of 3.8 nM in guinea pig adrenal gland membranes . In contrast, losartan exhibits an IC50 of 18-20 nM in the same assay system [1]. This represents an approximately 5.3-fold higher affinity for ZD 7155.
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 3.8 nM |
| Comparator Or Baseline | Losartan: 18-20 nM |
| Quantified Difference | 5.3-fold higher affinity |
| Conditions | Guinea pig adrenal gland membranes, [125I]-angiotensin II displacement |
Why This Matters
Higher binding affinity enables lower effective concentrations in vitro and may translate to lower required doses in vivo.
- [1] BindingDB. Losartan potassium (BDBM50406795) Affinity Data. View Source
